Product packaging for Pyrimidine-4,6-dicarboxamide(Cat. No.:CAS No. 6345-42-2)

Pyrimidine-4,6-dicarboxamide

Cat. No.: B3055231
CAS No.: 6345-42-2
M. Wt: 166.14 g/mol
InChI Key: QZMMMOWLQLKASC-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarboxamide (CAS 6345-42-2) is a high-purity heterocyclic building block of significant interest in pharmaceutical and materials science research. This compound features the pyrimidine ring, a fundamental electron-rich aromatic heterocycle that serves as a critical endogenous component of DNA and RNA . The scaffold's synthetic accessibility and structural diversity make it a privileged structure in medicinal chemistry, where it acts as a bioisostere for phenyl and other aromatic π systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . In research settings, this specific dicarboxamide derivative serves as a key precursor. Its utility is exemplified in the development of specialized inhibitors, such as a potent, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), which demonstrated an IC50 value of 8 nM and selectivity over other MMPs . Furthermore, the pyrimidine-4,6-dicarboxylate analog is employed in synthesizing advanced materials, including luminescent metal-organic frameworks (MOFs) with unique topologies and properties . The broad relevance of the pyrimidine core continues to drive its use in exploratory chemistry for targeting a wide range of therapeutic areas, including anti-infectives, anticancer agents, and treatments for neurological disorders . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O2 B3055231 Pyrimidine-4,6-dicarboxamide CAS No. 6345-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-4(6(8)12)10-2-9-3/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMMMOWLQLKASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286237
Record name 4,6-Pyrimidinedicarboxamide
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Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-42-2
Record name 4,6-Pyrimidinedicarboxamide
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Record name 4,6-Pyrimidinedicarboxamide
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Record name 4,6-Pyrimidinedicarboxamide
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Synthetic Methodologies for Pyrimidine 4,6 Dicarboxamide and Its Precursors

Strategies for Pyrimidine (B1678525) Core Functionalization

The functionalization of the pyrimidine ring is crucial for the synthesis of its derivatives. Key strategies include direct C-H functionalization and nucleophilic aromatic substitution, which allow for the introduction of various substituents onto the pyrimidine core. ijsat.orgcolab.ws

Direct C-H functionalization has emerged as a powerful tool in synthetic organic chemistry, offering a streamlined approach to creating complex molecules by directly modifying carbon-hydrogen bonds. researchgate.netrsc.org This avoids the need for pre-functionalized starting materials. Recent advancements have led to the development of metal-free C-H borylation and C2-selective amination of pyrimidines, expanding the toolkit for creating diverse pyrimidine structures. rsc.orgacs.org A deconstruction-reconstruction strategy has also been reported, where the pyrimidine ring is opened and then reclosed to introduce new functional groups, offering access to analogues that are difficult to obtain through other methods. nih.gov

Nucleophilic aromatic substitution (SNAr) is a more traditional and widely used method for functionalizing pyrimidines, especially those bearing leaving groups like halogens. nih.govthieme-connect.com The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. In pyrimidine systems, substitution typically occurs at the 2-, 4-, and 6-positions. stackexchange.com For 2,4-dihalopyrimidines, nucleophilic attack generally happens selectively at the 4-position. stackexchange.comwuxiapptec.com However, the introduction of the first amino group can deactivate the ring, often requiring harsh conditions for subsequent substitutions. thieme-connect.com To overcome this, activating groups, such as an N-nitroso group, can be employed to facilitate the reaction under milder conditions. thieme-connect.com

Synthesis of Pyrimidine-4,6-dicarboxylic Acid

A central precursor for Pyrimidine-4,6-dicarboxamide is Pyrimidine-4,6-dicarboxylic acid. Its synthesis is most commonly achieved through the oxidation of an alkylated pyrimidine.

Oxidative Routes from Alkylated Pyrimidines

The most prevalent method for synthesizing Pyrimidine-4,6-dicarboxylic acid is the oxidation of 4,6-dimethylpyrimidine (B31164). researchgate.netgoogle.com This transformation can be accomplished using strong oxidizing agents.

A well-documented procedure involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic aqueous medium. Refluxing 4,6-dimethylpyrimidine with KMnO₄ in sulfuric acid (H₂SO₄) provides the desired dicarboxylic acid. Another patented route involves the catalytic hydrogenation of 2-mercapto-4,6-dimethylpyrimidine to first yield 4,6-dimethylpyrimidine, which then undergoes in-situ oxidation.

Oxidizing AgentSubstrateConditionsYield (%)Purity (%)
Potassium Permanganate (KMnO₄)4,6-dimethylpyrimidine2 M H₂SO₄, 80°C, 12 hours7895
Palladium on Carbon (Pd/C) / H₂2-mercapto-4,6-dimethylpyrimidine3 atm H₂, Ethanol (B145695), 120°C8599

This table summarizes key findings from oxidative routes to Pyrimidine-4,6-dicarboxylic acid.

Derivatization of Pyrimidine-4,6-dicarboxylic Acid

To facilitate the final amidation step, Pyrimidine-4,6-dicarboxylic acid is often converted into more reactive derivatives, such as esters or acid halides. google.comgoogle.com

Esterification of Pyrimidine-4,6-dicarboxylic acid can be achieved by reacting it with an alcohol. google.comgoogle.com For instance, the corresponding dimethyl ester, Dimethyl pyrimidine-4,6-dicarboxylate, is a common intermediate. cymitquimica.comsigmaaldrich.com This reaction can be carried out by treating the dicarboxylic acid with the desired alcohol, such as methanol (B129727) or ethanol. google.comgoogle.com

The carboxylic acid groups can be converted to more reactive acid halides, typically acid chlorides. This is a standard transformation in organic synthesis. The conversion of Pyrimidine-4,6-dicarboxylic acid to Pyrimidine-4,6-dicarbonyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in the presence of a catalyst like dimethylformamide (DMF). google.comgoogle.comscispace.com One method involves treating the dicarboxylic acid with excess thionyl chloride at elevated temperatures to yield the acid chloride, which can then be hydrolyzed to the dicarboxylic acid in high yield if desired.

Synthesis of this compound and Substituted Diamides

The final step in the synthesis of this compound and its substituted analogues involves the reaction of a Pyrimidine-4,6-dicarboxylic acid derivative with ammonia (B1221849) or a primary/secondary amine.

The most direct route involves the reaction of Pyrimidine-4,6-dicarbonyl chloride with the appropriate amine. google.com Alternatively, the corresponding esters, such as Dimethyl pyrimidine-4,6-dicarboxylate, can be reacted with amines or hydrazine (B178648) hydrate (B1144303) to form the desired diamides or dihydrazides. google.comcymitquimica.com For example, reacting dimethyl pyrimidine-4,6-dicarboxylate with hydrazine hydrate in methanol at room temperature yields Pyrimidine-4,6-dicarboxylic acid dihydrazide. google.com Substituted diamides, such as N4,N6-Bis(4-fluoro-3-methylbenzyl)this compound, are synthesized through similar multi-step reactions involving the formation of the pyrimidine core followed by nucleophilic substitution reactions. smolecule.com


Amidation Reactions and Condensation Pathways

The formation of the amide bonds in this compound is typically achieved through standard amidation techniques. A common and effective method involves the conversion of pyrimidine-4,6-dicarboxylic acid into a more reactive derivative, such as a pyrimidine-4,6-dicarboxylic acid halide, most commonly the dichloride. google.com This acid halide can then be reacted with a suitable amine to form the desired diamide. google.com The initial conversion to the acid halide is often catalyzed by agents like dimethylformamide (DMF). google.com

Alternatively, the dicarboxylic acid can be converted into a mixed anhydride. This is accomplished by reacting the pyrimidine-4,6-dicarboxylic acid with a suitable chloroformate, such as ethyl chloroformate. google.com This activated intermediate is then reacted with an amine to yield the final dicarboxamide product. google.com Another route involves the creation of active esters, for instance by reacting the acid halide with paranitrobenzyl alcohol, which can then be displaced by an amine. google.com

The synthesis of the pyrimidine ring itself is fundamentally a condensation reaction. Generally, pyrimidine synthesis involves the condensation of a three-carbon compound with a molecule containing an amide structure, such as urea (B33335) or thiourea, often under basic conditions. For precursors of the target molecule, a common route involves reacting 2-amino-4,6-dicarboxylic acid derivatives with aldehydes or ketones. smolecule.com

A specific example for a related compound involves the reaction of dimethyl pyrimidine-4,6-dicarboxylate with hydrazine hydrate in methanol at room temperature to produce pyrimidine-4,6-dicarboxylic acid dihydrazide, which precipitates from the solution. google.com

Table 1: Key Amidation and Condensation Strategies

Method Starting Material Key Reagents Intermediate Product
Acid Halide Pathway Pyrimidine-4,6-dicarboxylic acid Thionyl chloride, DMF (cat.), Amine Pyrimidine-4,6-dicarbonyl dichloride This compound
Mixed Anhydride Pathway Pyrimidine-4,6-dicarboxylic acid Ethyl chloroformate, Amine Mixed anhydride This compound
Active Ester Pathway Pyrimidine-4,6-dicarbonyl dichloride p-Nitrobenzyl alcohol, Amine Active ester This compound

| Hydrazide Formation | Dimethyl pyrimidine-4,6-dicarboxylate | Hydrazine hydrate | - | Pyrimidine-4,6-dihydrazide |

Preparation of Unsymmetrical Pyrimidine-4,6-dicarboxamides

Synthesizing unsymmetrical pyrimidine-4,6-dicarboxamides, where the two amide functionalities are different, requires a controlled, sequential approach. A general strategy to achieve this involves a step-wise reaction of the pyrimidine-4,6-dicarboxyl functional groups.

One documented method for creating an unsymmetrical derivative is the synthesis of 4-({[6-(3-methoxybenzylcarbamoyl)pyrimidine-4-carbonyl]amino}methyl)benzoic acid. google.com This process implies a sequential amidation. First, one of the carboxylic acid groups (or its activated form) is reacted with one amine (e.g., 4-(aminomethyl)benzoic acid), followed by purification. The second carboxylic acid group is then activated and reacted with a different amine (e.g., 3-methoxybenzylamine) to yield the final unsymmetrical product. google.com This stepwise addition is crucial for preventing the formation of a statistical mixture of symmetrical and unsymmetrical products.

Another approach to generating unsymmetrical pyrimidines involves the use of unsymmetrical precursors from the outset. For example, the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine (B55565) can lead to the formation of pyrimidine-4-carboxylates in a chemoselective manner. researchgate.net This principle of using an unsymmetrical starting material to dictate the final structure can be applied to the synthesis of various unsymmetrically substituted pyrimidines. researchgate.net

Solvent-Free Synthetic Protocols for this compound Systems

In recent years, there has been a significant push towards developing environmentally friendly synthetic methods, with solvent-free reactions being a key objective of green chemistry. benthamdirect.com These protocols are cost-effective, reduce waste, and can lead to higher efficiency and shorter reaction times. benthamdirect.com

A notable example of a solvent-free synthesis involving the pyrimidine-4,6-dicarboxylate system is the preparation of a lead(II)-based metal-organic framework (MOF). mdpi.com This synthesis was achieved through a mechano-thermal procedure without any solvent. mdpi.com

Table 2: Solvent-Free Synthesis of a Pyrimidine-4,6-dicarboxylate-Based MOF

Reactant 1 Reactant 2 Method Temperature Time Yield

In this procedure, stoichiometric amounts of solid pyrimidine-4,6-dicarboxylic acid and lead(II) nitrate (B79036) were mixed and carefully ground by hand. mdpi.com The resulting solid mixture was then heated in an autoclave, leading to the crystallization of the MOF, with the final product being washed with a water/ethanol solution to remove unreacted reagents. mdpi.com Such solvent-free approaches are considered less polluting and more economical compared to conventional solvothermal methods. mdpi.com

Synthesis of Organometallic Precursors for Pyrimidine-4,6-dicarboxylate Ligands

Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) and its derivatives are effective ligands for coordinating with metal ions, leading to the formation of organometallic complexes and metal-organic frameworks (MOFs). The synthesis of these precursors often involves reacting the ligand with an appropriate metal-containing starting material in a suitable medium.

A significant area of research has been the synthesis of monomeric and dimeric complexes with the organometallic fac-[M(CO)₃]⁺ core, where M is either Rhenium (Re) or the radionuclide Technetium-99m (⁹⁹ᵐTc), which are of interest for radiopharmaceutical applications. researchgate.netbohrium.com

Key synthetic details include:

Monomeric Aqua-Complexes : The complex [Re(CO)₃(OH₂)(Hpmdc)] is formed by reacting pyrimidine-4,6-dicarboxylic acid with [Re(CO)₅Br] in water. researchgate.netbohrium.com Its technetium analogue, [⁹⁹ᵐTc(CO)₃(OH₂)(Hpmdc)], is synthesized by reacting H₂pmdc with an aqueous solution of [⁹⁹ᵐTc(CO)₃(OH₂)₃]⁺ at 80°C for 30 minutes. researchgate.net

In Situ Esterification : When the reaction between H₂pmdc and [Re(CO)₅Br] is conducted in ethanol instead of water, a mono-esterification of the ligand occurs simultaneously with its coordination. This results in the formation of the complex [Re(CO)₃(OH₂)(etpmdc)], where etpmdc⁻ is the 6-(ethoxycarbonyl)pyrimidine-4-carboxylate anion. researchgate.netbohrium.com

Dimeric Complexes : The dimeric complex (Et₃NH)₂[(µ-pmdc)₂(Re(CO)₃)₂] can be obtained from the reaction of [Re(CO)₅Br] with H₂pmdc in water with the addition of triethylamine (B128534) as a base. researchgate.net

Scandium Frameworks : The reaction of scandium(III) chloride (ScCl₃) with H₂pmdc under hydro- or solvothermal conditions can lead to a variety of Sc(III)-organic architectures. The specific structure is sensitive to reaction conditions; for example, making the reaction mixture more basic can prevent the decomposition of the pmdc ligand into oxalate (B1200264), leading to different framework topologies. acs.org

Table 3: Examples of Organometallic Pyrimidine-4,6-dicarboxylate Complexes

Metal Core Ligand Solvent Resulting Complex
fac-[Re(CO)₃]⁺ H₂pmdc Water [Re(CO)₃(OH₂)(Hpmdc)] researchgate.netbohrium.com
fac-[⁹⁹ᵐTc(CO)₃]⁺ H₂pmdc Water [⁹⁹ᵐTc(CO)₃(OH₂)(Hpmdc)] researchgate.net
fac-[Re(CO)₃]⁺ H₂pmdc Ethanol [Re(CO)₃(OH₂)(etpmdc)] researchgate.netbohrium.com

Regiodivergent Synthetic Approaches to Functionalized Pyrimidines

Regiodivergent synthesis is a powerful strategy that allows for the creation of distinct constitutional isomers from a common precursor simply by modifying the reaction conditions. This approach offers an efficient way to generate molecular diversity.

A compelling example of this strategy is the synthesis of functionalized pyrimidines and imidazoles from phenacyl azides. beilstein-journals.orgd-nb.infonih.gov In this method, phenacyl azides serve as key starting materials that can be directed towards two different heterocyclic products by modulating the reaction temperature and the presence or absence of a base. beilstein-journals.orgd-nb.info The reactions are often carried out in deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride (ChCl) and urea, which act as environmentally benign reaction media. beilstein-journals.orgnih.gov

The synthetic pathway proceeds via the cyclotrimerization of the phenacyl azide. beilstein-journals.org The protocol has been shown to be effective for phenacyl azides bearing a range of substituents, including alkyl groups and halogens, yielding the desired 2,4,6-trisubstituted pyrimidines in yields ranging from 45% to 88%. beilstein-journals.org This represents the first one-pot synthesis of such functionalized pyrimidines using only phenacyl azides as the starting material. beilstein-journals.org

Table 4: Regiodivergent Synthesis from Phenacyl Azides

Starting Material Solvent System Temperature Base Product Class
Phenacyl azide ChCl/Glycerol 80 °C - Imidazole d-nb.infonih.gov

This methodology demonstrates that by carefully selecting the reaction parameters, the synthetic outcome can be switched between two valuable classes of N-heterocycles, showcasing a highly efficient and versatile regiodivergent approach. beilstein-journals.orgd-nb.info

Coordination Chemistry of Pyrimidine 4,6 Dicarboxamide Analogues and Pyrimidine 4,6 Dicarboxylate Ligands

Ligand Design Principles and Coordination Modes of Pyrimidine-4,6-dicarboxylate (pmdc)

The pmdc ligand is a versatile organic linker whose coordination behavior is dictated by the presence of two carboxylate groups and two nitrogen atoms on the pyrimidine (B1678525) ring. This arrangement allows for a rich variety of binding modes, making it a powerful tool in the design of coordination polymers with tailored structures and functionalities.

The pmdc ligand is capable of acting as a multidentate linker, coordinating to metal centers through its nitrogen and oxygen atoms. Its flexibility in coordination allows for the formation of stable complexes with varied geometries.

Tetradentate Coordination : A common coordination mode for the pmdc ligand is tetradentate, where it binds to two different metal centers. nih.gov This is often observed in manganese(II) coordination polymers, where the ligand typically displays a μ-(κO,κN:κO′′,κN′) coordination mode. nih.govacs.org In this arrangement, the carboxylate groups are nearly coplanar with the pyrimidine ring. acs.org

Pentadentate Coordination : In certain structural arrangements, the pmdc moiety can adopt a pentadentate μ3-(κO,κN:κO′′,κN′:κO) coordination mode. nih.govacs.org This mode involves three metal centers and allows for the construction of more complex, higher-dimensional networks. nih.gov

Hexadentate Coordination : A previously unreported hexadentate coordination mode was observed in a 3D metal-organic framework with lead(II). mdpi.com In this complex, the pmdc ligand coordinates to six different lead centers, demonstrating its high connectivity potential. mdpi.com

μ4-Coordination Mode : In lanthanide(III) coordination polymers, the pmdc ligand can adopt an unusual μ4–κ2N,O:κ2N',O':κ2O,O′′:κO′′′ coordination mode. rsc.org This complex binding fashion is crucial in the formation of three-dimensional frameworks by linking centrosymmetric Ln(III)-pmdc dimers. rsc.org

The versatility in coordination number and geometry makes pmdc a valuable ligand for creating diverse and complex metal-organic structures.

The ability of the pmdc ligand to bridge multiple metal centers is fundamental to the formation of extended coordination polymers. The synthetic conditions, such as temperature and solvent, can heavily influence the final structure, leading to dimensionalities ranging from 1D chains to 3D networks. nih.govacs.org

The choice between a carboxylate and a carboxamide functional group significantly influences the metal chelation properties of a ligand.

Carboxylate Group : Carboxylate groups are versatile in their coordination, capable of binding to metal ions in a monodentate, bidentate chelating, or bridging fashion. wikipedia.org They are classified as hard ligands and can bind to a single metal through one or both oxygen atoms (κ¹ and κ² modes, respectively). wikipedia.org The geometry of metal binding by carboxylate groups in proteins shows that metal ions can approach along the C-O direction and often interact with the oxygen lone pairs. nih.gov This versatility allows carboxylates to form a wide variety of stable polynuclear and polymeric coordination compounds. giqimo.com

Carboxamide Group : In contrast, carboxamide ligands typically coordinate to metal ions through the oxygen atom, which is the most basic site. wikipedia.org They are also considered hard ligands. wikipedia.org The resulting M-O=C core is generally planar. wikipedia.org While chelating amide ligands exist, such as diacetamide, the primary binding interaction for simple amides is through the oxygen atom. wikipedia.org This generally leads to less varied coordination geometries compared to the carboxylate group.

The deprotonated carboxylate group (R-COO⁻) is a stronger electron donor and forms more stable ionic bonds with metal cations compared to the neutral carboxamide group (R-CONH₂). This difference in charge and electron-donating ability directly impacts the stability and structure of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pmdc ligands is often achieved through hydrothermal or solvent-free methods. The resulting structures are highly dependent on factors like the choice of metal ion, reaction temperature, and the presence of co-ligands.

A variety of coordination polymers have been prepared using pmdc and first-row transition metals. The reaction conditions play a crucial role in determining the final structure. For instance, a series of manganese(II) coordination polymers with pmdc were synthesized, yielding structures ranging from 1D chains to 2D layers and 3D porous networks, depending on the temperature and solvent used. acs.org A heteronuclear iron(II)/manganese(II) compound, isomorphous to one of the 1D manganese chains, has also been synthesized and characterized. acs.org

Work on a series of 1D coordination polymers of the type [M(pmdc)(H₂O)₂]·xH₂O (where M = Fe, Co, Ni, Cu, Zn) has shown that these compounds can undergo thermally induced transformations. nih.gov Moderate heating leads to a reversible dehydration to form [M(pmdc)(H₂O)₂], which maintains the 1D chain structure. nih.gov Further heating causes an irreversible transformation into anhydrous 2D layered species, [M(pmdc)], through the formation of additional carboxylate bridges. nih.gov

Metal IonCompound FormulaDimensionalityKey Structural Features
Manganese(II){[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n1D Chainpmdc ligand in a tetradentate μ-(κO,κN:κO′′,κN′) mode. nih.govacs.org
Manganese(II){[Mn(μ₃-pmdc)(H₂O)]·H₂O}n2D Layerpmdc ligand in a pentadentate μ₃-(κO,κN:κO′′,κN′:κO) mode. nih.govacs.org
Manganese(II){[Mn(pmdc)]·2H₂O}n3D NetworkPorous network structure. nih.govacs.org
Iron(II)/Manganese(II){[FeMn(μ-pmdc)₂(H₂O)₅]·2H₂O}n1D ChainHeteronuclear polymer, isomorphous to a Mn(II) analogue. nih.govacs.org
Copper(II)[Cu(pmdc)]2D LayerFormed by thermal dehydration of a 1D precursor. nih.gov
Nickel(II)[Ni(pmdc)]2D LayerExhibits weak ferromagnetic ordering from spin canting. nih.gov

The pmdc ligand has also been successfully employed in the synthesis of coordination polymers with lanthanide(III) ions. These materials are of interest for their potential magnetic and photoluminescent properties. mdpi.com

Solvent-free melt reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid have yielded two families of 3D coordination polymers: [Ln(μ₄-pmdc)(NO₃)(H₂O)]n for the earlier lanthanides and {[Ln(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n for the later ones. rsc.org The structural difference is attributed to the lanthanide contraction; the smaller ionic radii of the later lanthanides prevent a specific coordination mode, leading to a different framework. rsc.org In these structures, the pmdc ligand adopts a μ₄-coordination mode, and a nitrate (B79036) anion acts as a terminal chelating ligand. rsc.org

Another study details a 3D porous lanthanide-organic framework with the formula Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, synthesized hydrothermally. nih.gov This compound exhibits high thermal stability and undergoes a single-crystal-to-single-crystal transformation upon reversible dehydration and rehydration. nih.gov The structural diversity of lanthanide complexes can also be influenced by the in situ hydrothermal decomposition of pmdc to generate oxalate (B1200264) anions, which then co-ligate with pmdc to form complex 2D and 3D frameworks. nih.gov

Lanthanide Ion(s)Compound FormulaDimensionalityKey Structural Features
La, Ce, Pr, Nd, Sm, Eu[Ln(μ₄-pmdc)(NO₃)(H₂O)]n3D Networkpmdc adopts a μ₄–κ²N,O:κ²N',O':κ²O,O′′:κO′′′ mode; nitrate is a terminal chelating ligand. rsc.org
Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu{[Ln(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n3D NetworkFramework based on triangular motifs due to smaller ionic radii. rsc.org
Europium(III)Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O3D NetworkPorous framework with hydroxide (B78521) co-ligands; shows reversible dehydration. nih.gov
Dysprosium(III){[Dy(μ-pmdc)(μ-ox)₀.₅(H₂O)₃]·2H₂O}n2D/3DFramework built from pmdc and in situ generated oxalate (ox) co-ligands. mdpi.comnih.gov

Heavy Metal Complexes (e.g., Lead(II))

The coordination of pyrimidine-4,6-dicarboxylate with heavy metals, such as lead(II), can result in the formation of robust three-dimensional (3D) metal-organic frameworks (MOFs). An example is the compound with the formula {[Pb₅(µ₃-OH)(µ₃-NO₃)₃(µ₆-pmdc)₃]·H₂O}n. mdpi.comresearchgate.net This complex is synthesized through a solvent-free, mechano-thermal procedure by reacting pyrimidine-4,6-dicarboxylic acid with lead(II) nitrate. mdpi.com

The resulting structure is a highly condensed 3D framework where the lead(II) atoms are linked by µ₆-pmdc ligands, as well as µ₃-hydroxide and µ₃-nitrate anions. mdpi.com The asymmetric unit of this framework contains three distinct lead atoms, each with a unique coordination environment. mdpi.com The pmdc ligand in this complex exhibits a previously unobserved κ²N11,O171:κ²N13,O181:κO171:κO172:κO182:κO182 coordination mode, bridging six lead centers. mdpi.com This extensive connectivity leads to the formation of cubic building units with a central lead atom having an unusual coordination number of 12, and six pmdc ligands occupying the faces of the cube. mdpi.comresearchgate.net These cubic units are interconnected, creating a highly condensed structure with a novel topology. mdpi.com

Compound Formula Synthesis Key Structural Features
Lead(II) MOF{[Pb₅(µ₃-OH)(µ₃-NO₃)₃(µ₆-pmdc)₃]·H₂O}nMechano-thermal, solvent-free reaction of pyrimidine-4,6-dicarboxylic acid and lead(II) nitrate.3D framework, µ₆-pmdc ligand, cubic building units, central Pb with coordination number of 12.

Alkali Metal Complexes (e.g., Lithium(I))

The interaction of pyrimidine-4,6-dicarboxylate with alkali metals like lithium(I) leads to the formation of polymeric structures. A notable example is the compound [Li₄(C₆H₂N₂O₄)₂(H₂O)₆]n. The asymmetric unit of this compound contains two independent Li(I) ions. One lithium ion exhibits a distorted trigonal bipyramidal coordination geometry, while the other has a distorted tetrahedral coordination. The deprotonated pmdc ligand acts in a µ₄ bridging mode. These units are linked to create a two-dimensional layered structure.

Organometallic Complexes with Pyrimidine-4,6-dicarboxylate Ligands (e.g., Rhenium, Technetium)

The pyrimidine-4,6-dicarboxylate ligand has been successfully incorporated into organometallic complexes of rhenium (Re) and technetium (Tc), particularly with the fac-[M(CO)₃]⁺ (M = Re, ⁹⁹mTc) core. uzh.chbohrium.comrawdatalibrary.net These complexes are of interest for the development of radiopharmaceuticals.

The reaction of pyrimidine-4,6-dicarboxylic acid (H₂pmdc) with [Re(CO)₅Br] in water yields the aqua-complex [Re(CO)₃(OH₂)(Hpmdc)]. uzh.chbohrium.comrawdatalibrary.net The analogous technetium-99m complex, [⁹⁹mTc(CO)₃(OH₂)(Hpmdc)], is formed by reacting H₂pmdc with an aqueous solution of [⁹⁹mTc(CO)₃(OH₂)₃]⁺. uzh.chbohrium.comrawdatalibrary.net

Interestingly, when the reaction of [Re(CO)₅Br] with H₂pmdc is carried out in ethanol (B145695), a mono-esterification of the ligand occurs alongside its coordination, resulting in the complex [Re(CO)₃(OH₂)(etpmdc)], where etpmdc⁻ is the 6-(ethoxycarbonyl)pyrimidine-4-carboxylate anion. uzh.chbohrium.comrawdatalibrary.net A similar technetium-99m complex, [⁹⁹mTc(CO)₃(OH₂)(etpmdc)], can also be formed. uzh.chbohrium.comrawdatalibrary.net The structures of these rhenium and technetium complexes have been characterized using various analytical techniques, including NMR, IR, ESI-MS, and single-crystal X-ray crystallography for the rhenium complex. uzh.chbohrium.comrawdatalibrary.net

Metal Core Ligand Resulting Complex
fac-[Re(CO)₃]⁺Pyrimidine-4,6-dicarboxylic acid (in water)[Re(CO)₃(OH₂)(Hpmdc)]
fac-[⁹⁹mTc(CO)₃]⁺Pyrimidine-4,6-dicarboxylic acid (in water)[⁹⁹mTc(CO)₃(OH₂)(Hpmdc)]
fac-[Re(CO)₃]⁺Pyrimidine-4,6-dicarboxylic acid (in ethanol)[Re(CO)₃(OH₂)(etpmdc)]
fac-[⁹⁹mTc(CO)₃]⁺Pyrimidine-4,6-dicarboxylic acid (in ethanol)[⁹⁹mTc(CO)₃(OH₂)(etpmdc)]

Structural Diversity of Coordination Frameworks

The versatility of the pyrimidine-4,6-dicarboxylate ligand in coordinating to metal centers gives rise to a variety of structural architectures, ranging from one-dimensional chains to complex three-dimensional networks.

One-Dimensional (1D) Chain Architectures

The pyrimidine-4,6-dicarboxylate ligand can act as a bis-bidentate bridging ligand to construct one-dimensional metal complexes. nih.gov A series of transition metal complexes with the general formula {[M(µ-pmdc)(H₂O)₂]·H₂O}n, where M(II) can be Fe, Co, Ni, Cu, or Zn, have been synthesized and structurally characterized. nih.gov In these compounds, the pmdc ligand sequentially bridges the octahedrally coordinated metal centers, forming polymeric chains. nih.gov The coordination sphere of the metal is completed by two water molecules. nih.gov

Another example of a 1D chain structure is observed in the manganese(II) coordination polymer {[Mn(µ-pmdc)(H₂O)₃]·2H₂O}n. acs.org In this case, the pmdc ligand also acts as a bridging unit to form the one-dimensional chains. acs.org

Two-Dimensional (2D) Layered Structures

By modifying the coordination mode of the pmdc ligand, two-dimensional layered structures can be achieved. In the manganese(II) system, the compound {[Mn(µ₃-pmdc)(H₂O)]·H₂O}n forms a 2D layered structure. acs.org Here, the pmdc ligand adopts a pentadentate µ₃-(κO,κN:κO′′,κN′:κO) coordination mode, linking the manganese centers into layers. acs.org

Furthermore, thermal treatment of the 1D chains of [M(pmdc)(H₂O)₂]·H₂O (M = Fe, Co, Ni, Cu) can induce a transformation into two-dimensional anhydrous species. nih.gov The loss of coordinated water molecules leads to the condensation of the 1D chains into 2D layers through the formation of additional carboxylate bridges. nih.gov

Three-Dimensional (3D) Porous Networks and Metal-Organic Frameworks (MOFs)

The ability of the pyrimidine-4,6-dicarboxylate ligand to connect multiple metal centers in different directions facilitates the construction of three-dimensional porous networks and MOFs. The aforementioned lead(II) complex, {[Pb₅(µ₃-OH)(µ₃-NO₃)₃(µ₆-pmdc)₃]·H₂O}n, is a prime example of a highly condensed 3D MOF. mdpi.comresearchgate.net

In the manganese(II) system, the compound {[Mn(pmdc)]·2H₂O}n forms a three-dimensional porous network. acs.org This material exhibits permanent porosity, which has been confirmed by gas sorption experiments. acs.org

Additionally, a series of isostructural 3D MOFs with the formula {[CdM(µ₄-pmdc)₂(H₂O)₂]·solv}n (where M(II) = Cd, Mn, Zn) have been synthesized. st-andrews.ac.uknih.gov In these frameworks, the pmdc ligand acts as a µ₄-linker, contributing to the formation of a porous structure. The synthesis method, particularly the use of a solvent-free approach, has been shown to influence the crystallinity and adsorption capacity of these materials. st-andrews.ac.uknih.gov Structural analysis of these frameworks reveals the presence of a metal atom exposed to the pores, which is considered a pseudo-open-metal site. st-andrews.ac.uknih.gov

Dimensionality Example Compound Key Features
1D Chain{[M(µ-pmdc)(H₂O)₂]·H₂O}n (M=Fe, Co, Ni, Cu, Zn)pmdc as a bis-bidentate bridging ligand.
1D Chain{[Mn(µ-pmdc)(H₂O)₃]·2H₂O}nBridging pmdc ligands forming chains.
2D Layer{[Mn(µ₃-pmdc)(H₂O)]·H₂O}npmdc in a pentadentate µ₃-coordination mode.
3D MOF{[Pb₅(µ₃-OH)(µ₃-NO₃)₃(µ₆-pmdc)₃]·H₂O}nHighly condensed network with cubic building units.
3D Porous Network{[Mn(pmdc)]·2H₂O}nPermanent porosity confirmed by gas sorption.
3D MOF{[CdM(µ₄-pmdc)₂(H₂O)₂]·solv}n (M=Cd, Mn, Zn)Isostructural frameworks with pseudo-open-metal sites.

Supramolecular Assembly and Hydrogen Bonding in Pyrimidine 4,6 Dicarboxamide Systems

Non-Covalent Interactions Governing Supramolecular Organization

The predictable formation of extended structures from pyrimidine-4,6-dicarboxamide and related systems relies on a hierarchy of intermolecular forces. tandfonline.com The most significant of these are strong hydrogen bonds, which create robust primary motifs. These motifs are then organized into three-dimensional structures by weaker interactions, such as π-π stacking and other van der Waals forces.

Hydrogen bonding is the principal driving force in the self-assembly of this compound systems. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), while the pyrimidine (B1678525) ring contains two nitrogen atoms that act as effective hydrogen bond acceptors. This combination allows for the formation of diverse and stable hydrogen-bonding networks.

In related pyrimidine derivative co-crystals, the carboxyl hydroxy group (-OH) of a guest molecule can form a strong O-H···N hydrogen bond with one of the pyrimidine ring nitrogens. tandfonline.comnih.govtandfonline.com Simultaneously, the amide N-H groups of this compound can engage in N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule or a co-former. tandfonline.comtandfonline.com These interactions often lead to the formation of recognizable supramolecular synthons, such as the common R²₂(8) graph set ring motif, which robustly links molecules together. tandfonline.com The strength of these bonds is evidenced by significant shifts in vibrational spectra and can be quantified by computational calculations, with interaction energies ranging from approximately 0.5 to 150 kJ/mol. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Pyrimidine-Based Crystalline Structures

Donor (D) Acceptor (A) D-H···A Interaction D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)
N-H O=C N-H···O 2.90 - 3.10 1.90 - 2.20 150 - 175
O-H N (pyrimidine) O-H···N 2.70 - 2.90 1.70 - 1.95 160 - 179

Note: Data are typical ranges derived from studies on analogous pyrimidine-containing co-crystals and carboxamide systems.

The stacking can occur in different geometries, such as sandwich or parallel-displaced (staggered), with the latter being more common as it mitigates electrostatic repulsion between the electron-rich π-clouds. libretexts.orgwikipedia.org In crystals of pyrimidine derivatives, weak π···π stacking interactions between the pyrimidine rings help to stabilize the structure, often working in concert with the primary hydrogen-bonding network. tandfonline.com The distance between the centroids of stacked rings is typically in the range of 3.4 to 3.8 Å.

Beyond strong hydrogen bonds and π-π stacking, weaker non-covalent contacts play a subtle but important role in defining the final crystal packing. These interactions include C-H···O and C-H···N hydrogen bonds, where a weakly acidic C-H group acts as a donor to an oxygen or nitrogen acceptor. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. tandfonline.comnih.gov This method maps the close contacts on a molecular surface, highlighting the relative contributions of different interaction types. nih.gov In analogous crystal structures, contacts involving hydrogen atoms, such as H···H, O···H, and C···H, are shown to be the most prevalent, collectively accounting for a significant portion of the total intermolecular interactions. tandfonline.com

Table 2: Typical Contributions of Non-Covalent Contacts from Hirshfeld Surface Analysis in Related Heterocyclic Systems

Contact Type Percentage Contribution
H···H 40 - 45%
O···H / H···O 30 - 35%

Note: Percentages are illustrative based on analyses of similar pyrimidine and dicarboxamide-containing structures. tandfonline.com

Rational Design and Engineering of Co-Crystals

The principles of crystal engineering allow for the rational design of multi-component crystals, or co-crystals, with desired structural properties. rsc.org this compound is an excellent candidate for co-crystal design due to its well-defined array of hydrogen bond donor and acceptor sites. By selecting appropriate co-formers—molecules with complementary functional groups—it is possible to guide the assembly of specific, predictable supramolecular synthons.

For instance, dicarboxylic acids are effective co-formers for pyrimidine-based molecules. tandfonline.comrsc.org The carboxylic acid group can form a robust O-H···N synthon with a pyrimidine ring nitrogen, while the amide groups of this compound can interact with the carbonyl oxygen of the acid or with other amide groups. This strategy has been successfully used to prepare a variety of co-crystals with substituted pyrimidines and various carboxylic acids. nih.govtandfonline.com The selection of co-formers with different lengths or geometries (e.g., aliphatic dicarboxylic acids of varying chain lengths) can be used to systematically modify the resulting crystal packing and material properties. rsc.org

Self-Assembly of Polymeric and Discrete Supramolecular Ensembles

The directed self-assembly of this compound can lead to the formation of both discrete, finite ensembles and extended, polymeric structures. The outcome is determined by the intrinsic bonding preferences of the molecule and the presence of complementary building blocks. The formation of complex, hierarchical structures from simple molecular units is a hallmark of supramolecular chemistry. nih.govresearchgate.net

The concept of directed assembly relies on using molecules with complementary interaction sites to guide the formation of a specific architecture. rsc.org this compound, with its specific pattern of hydrogen bond donors and acceptors, can act as a recognition module. When combined with a complementary molecule that possesses an inverse pattern of acceptors and donors, a strong and directional association is formed.

This principle is fundamental to polymerization-induced self-assembly (PISA), where complementary hydrogen bonding can direct the organization of block copolymers into highly ordered nano-objects in solution. rsc.org For example, pyridine-containing polymers have been shown to self-assemble based on hydrogen bonding. rsc.org Similarly, this compound can be envisioned as a key component in block copolymers or as a linker in metal-organic frameworks, where its directional bonding capabilities would direct the assembly of the resulting polymeric or network structure. rsc.org By pairing it with complementary building blocks, it is possible to program the formation of complex architectures like micelles, worms, or vesicles from the bottom up. nih.gov

Impact of Solvent and Temperature on Supramolecular Framework Formation

The formation and structural integrity of supramolecular frameworks derived from this compound are profoundly influenced by the surrounding solvent and the ambient temperature. These external factors can dictate the kinetics and thermodynamics of self-assembly, leading to the formation of different crystalline forms, or polymorphs, with distinct physical properties. The interplay between the solute, solvent, and temperature is a critical aspect of crystal engineering, determining the final supramolecular architecture.

The choice of solvent plays a pivotal role in the crystallization process of organic molecules, including this compound. Solvents can influence the solubility of the molecule and can also directly participate in the supramolecular assembly through hydrogen bonding or other non-covalent interactions. The polarity of the solvent is a key determinant in the strength and nature of the hydrogen bonds formed. In apolar solvents, intramolecular hydrogen bonds are generally more favored compared to in polar solvents nih.gov. This is because polar solvents can form hydrogen bonds with the solute molecules, thereby competing with the intramolecular and intermolecular hydrogen bonding that is essential for the formation of the desired supramolecular structure.

For this compound, solvents can be broadly categorized based on their hydrogen bonding capabilities:

Protic Solvents: Solvents such as water and alcohols can act as both hydrogen bond donors and acceptors. They can form strong interactions with the amide groups of this compound, potentially disrupting the formation of a well-ordered supramolecular framework.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are hydrogen bond acceptors but not donors. Their interaction with the amide protons can influence the conformation of the molecule and the resulting hydrogen-bonding pattern.

Aprotic Apolar Solvents: Non-polar solvents such as toluene (B28343) and hexane (B92381) have a minimal-to-no direct interaction with the hydrogen bonding sites of this compound. Crystallization from such solvents often favors the formation of strong intermolecular hydrogen bonds, leading to robust supramolecular assemblies.

The following interactive table summarizes the expected influence of different solvent types on the supramolecular assembly of this compound.

Solvent TypePolarityHydrogen Bonding CapacityExpected Impact on Supramolecular Assembly
WaterHighDonor & AcceptorMay disrupt intermolecular hydrogen bonds, potentially leading to solvated structures.
Methanol (B129727)HighDonor & AcceptorSimilar to water, can compete for hydrogen bonding sites.
Dimethylformamide (DMF)HighAcceptorCan interact with amide N-H groups, potentially influencing polymorphism.
AcetonitrileMediumAcceptorModerate interaction, may allow for a balance between solubility and self-assembly.
TolueneLowNonePromotes strong intermolecular hydrogen bonding between this compound molecules.

Temperature is another critical parameter that governs the formation of supramolecular frameworks. It can affect both the thermodynamic and kinetic aspects of crystallization. From a thermodynamic standpoint, different polymorphs of a compound may have different stabilities at various temperatures. A system may exhibit enantiotropic polymorphism, where the relative stability of two polymorphs inverts at a specific transition temperature nih.gov. In such cases, controlling the crystallization temperature is crucial for obtaining the desired crystalline form.

Kinetically, temperature influences the rate of nucleation and crystal growth. Higher temperatures generally increase solubility and molecular motion, which can lead to the formation of more thermodynamically stable crystal forms, given sufficient time for equilibration. Conversely, rapid cooling or crystallization at lower temperatures can trap molecules in a kinetically favored but thermodynamically less stable form. This principle of kinetic versus thermodynamic control is fundamental in the study of supramolecular polymerization and self-assembly nih.govresearchgate.net.

The effect of temperature on the supramolecular assembly of this compound can be summarized as follows:

High Temperatures: Increased solubility may hinder nucleation. Slower cooling from high temperatures can favor the growth of larger, more ordered crystals of the thermodynamically stable polymorph.

Low Temperatures: Reduced solubility and molecular motion can lead to faster nucleation and the formation of smaller crystals. There is a higher probability of obtaining a kinetically trapped, metastable polymorph.

The interplay of solvent and temperature is complex and often synergistic. For instance, the solubility of this compound in a given solvent will be temperature-dependent, which in turn affects the supersaturation level, a key driver for crystallization. The following table illustrates hypothetical outcomes of crystallization under different solvent and temperature conditions.

SolventTemperatureExpected Outcome
TolueneSlow cooling from 80°CFormation of large, well-defined crystals of the thermodynamically stable polymorph.
MethanolRapid cooling to 5°CPotential for precipitation of a metastable polymorph or a solvated crystal structure.
AcetonitrileIsothermal crystallization at 25°CFormation of a specific polymorph dependent on the concentration and nucleation kinetics at that temperature.

Crystallographic and Spectroscopic Characterization of Pyrimidine 4,6 Dicarboxamide Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the precise determination of molecular and crystal structures. For compounds involving the pyrimidine-4,6-dicarboxamide backbone, SCXRD has been instrumental in defining their molecular conformations, geometries, and the intricate network of intermolecular interactions.

Single-crystal X-ray diffraction studies have been successfully employed to determine the precise molecular conformations and geometries of this compound derivatives. A notable example is the analysis of tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate. In this compound, the magnesium(II) ion is coordinated by a fully deprotonated pyrimidine-4,6-dicarboxylate molecule and four water molecules, resulting in a slightly distorted octahedral geometry. The pyrimidine-4,6-dicarboxylate ligand coordinates to the magnesium ion through one of the ring nitrogen atoms and a carboxylate oxygen atom.

The carboxyl groups of the pyrimidine-4,6-dicarboxylate ligand are slightly twisted with respect to the plane of the pyrimidine (B1678525) ring, with dihedral angles of 3.5(1)° and 14.9(2)°. This slight deviation from planarity is a common feature in such compounds, influenced by the coordination environment and crystal packing forces.

Table 1: Selected Bond Lengths and Angles for Tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate

Bond/Angle Length (Å) / Angle (°)
Mg1—N1 2.2472 (15)
Mg1—O(water) range 2.0120 (13) - 2.0896 (15)
O1—C7 1.2650 (19)
O2—C7 1.2270 (19)
O3—C8 1.241 (2)
O4—C8 1.247 (2)
O8—Mg1—O5 89.34 (6)
O8—Mg1—O1 171.45 (6)
N1—C2—C7 116.35 (13)
O2—C7—C2 117.67 (13)

The arrangement of molecules in the crystal lattice and the non-covalent interactions that govern this packing are crucial for understanding the properties of this compound compounds. In the crystal structure of tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate, the molecules are linked by an extensive network of O—H···O and O—H···N hydrogen bonds, forming a three-dimensional structure.

In related dicarboxamide structures, such as those of pyridine-2,6-dicarboxamide, intermolecular hydrogen bonds are the principal interactions that stabilize the crystal lattice mdpi.com. It is common for water molecules, when present, to play a key role in mediating these hydrogen-bonding networks mdpi.com. In the absence of solvent molecules, hydrogen bonds often form between the amide nitrogen and a heterocyclic nitrogen atom or between the amide oxygen and amide nitrogen atoms mdpi.com. Furthermore, π–π stacking interactions between the pyrimidine rings can also contribute to the stability of the crystal structure mdpi.com. For instance, in pyrimidine-2-carboxamide, π–π stacking is observed between partially overlapped rings with a face-to-face separation of 3.439 (6) Å acs.org.

The pyrimidine-4,6-dicarboxylate ligand is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs) due to its multiple coordination sites. Topological analysis simplifies these complex structures into underlying networks of nodes and linkers, providing insight into their architecture and potential properties rsc.org.

A notable example is a three-dimensional MOF synthesized from pyrimidine-4,6-dicarboxylic acid and lead(II) nitrate (B79036) mdpi.com. This MOF exhibits a highly condensed structure with an unprecedented topology mdpi.com. The connectivity afforded by the pyrimidine-4,6-dicarboxylate, hydroxide (B78521), and nitrate ligands results in the formation of cubic building units mdpi.com. The topological analysis of this complex network reveals a point symbol of (4·6²)₆(4³)₂(4⁵·6¹⁰)₃(4⁵·6⁸·8²)₆(4⁶·6⁹)₆(6¹²·8³) mdpi.comehu.es.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. It is particularly useful for assessing phase purity, crystallinity, and for studying structural changes under non-ambient conditions.

For newly synthesized this compound-based materials, especially MOFs, PXRD is routinely used to confirm that the bulk material is a single, crystalline phase. The experimental PXRD pattern of the synthesized material is compared with the pattern simulated from single-crystal X-ray diffraction data. A good match between the two patterns indicates a high degree of phase purity.

For instance, the purity of a lead(II)-based MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n (where pmdc = pyrimidine-4,6-dicarboxylate) was confirmed by comparing its experimental PXRD pattern with the one simulated from its single-crystal structure mdpi.com.

Table 2: Representative Powder X-ray Diffraction Peaks for {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n

2θ (°)
5.8
8.2
9.5
10.1
11.6
12.5
13.7
14.2
15.6
16.5

In situ thermodiffractometry, which involves collecting PXRD patterns as a function of temperature, is a powerful tool for monitoring solid-state phase transitions, dehydration/desolvation processes, and thermal decomposition.

This technique has been applied to study the thermally induced interconversions of one-dimensional coordination polymers of the type [M(pmdc)(H₂O)₂]·H₂O, where M can be Fe, Co, Ni, or Cu, and pmdc is pyrimidine-4,6-dicarboxylate nih.govcore.ac.uk. These studies reveal a selective and reversible transformation upon moderate heating, where the tri-hydrated compounds convert into their bis-hydrated counterparts nih.govcore.ac.uk. This is followed by an irreversible transformation at higher temperatures into two-dimensional anhydrous species nih.govcore.ac.uk. For the copper-containing polymer, the first dehydration step does not alter the one-dimensional nature of the chains. However, the second dehydration step involves the loss of axially coordinated water molecules, leading to the condensation of the 1D chains into 2D layers through the formation of new carboxylate bridges nih.govcore.ac.uk.

In the case of the lead-based MOF, {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n, thermodiffractometry showed that upon heating, there is a gradual loss of lattice water molecules, which is accompanied by a compression of the framework, as indicated by a shift of the diffraction peaks to higher 2θ angles. This process is followed by the structural collapse and decomposition of the framework at temperatures above 400 °C mdpi.com.

Table 3: Thermal Phase Transitions in Metal-Pyrimidine-4,6-dicarboxylate Polymers

Compound Type Temperature Range Observation
[M(pmdc)(H₂O)₂]·H₂O (M=Fe, Co, Ni, Cu) Moderate Heating Reversible transformation to [M(pmdc)(H₂O)₂]
[M(pmdc)(H₂O)₂] Higher Temperatures Irreversible transformation to anhydrous 2D [M(pmdc)]
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n 30 - 300 °C Gradual loss of water and framework compression
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n > 400 °C Structural collapse and decomposition

Advanced Crystallographic and Spectroscopic Techniques

Advanced analytical techniques are indispensable for the detailed characterization of novel compounds. In the study of this compound and its derivatives, techniques such as Hirshfeld surface analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provide profound insights into their three-dimensional structure, intermolecular interactions, and chemical bonding.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. This technique partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping properties onto this surface, a detailed picture of intermolecular contacts emerges.

Key properties mapped onto the Hirshfeld surface include dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is visualized with a red-white-blue color scheme, where red spots indicate close-contact interactions shorter than the van der Waals radii, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.govmdpi.com These red spots are crucial for identifying hydrogen bonds and other significant close contacts that dictate the crystal packing. nih.gov

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing the intermolecular contacts in a quantitative manner. iucr.org These plots illustrate the distribution of di versus de, with distinct patterns corresponding to specific types of interactions. For pyrimidine derivatives, which are rich in nitrogen and often contain oxygen and hydrogen atoms, the most significant contributions to crystal packing typically arise from hydrogen bonding and van der Waals forces. nih.govnih.gov

In a study of a related compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis revealed that the most important contributions to the crystal packing were from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions. iucr.org For this compound, with its amide functional groups, a similar prevalence of O···H and N···H contacts would be expected to dominate the crystal packing, forming extensive hydrogen-bonding networks.

Table 1: Percentage Contributions of Intermolecular Contacts in Representative Pyrimidine Compounds Derived from Hirshfeld Surface Analysis.

Interaction TypeContribution (%) in 2,4,6-triaminopyrimidine (B127396) dinitrate iucr.orgContribution (%) in a Pyrido[1,2-a]pyrimidine derivative nih.govContribution (%) in a Pyrazolo[3,4-d]pyrimidine derivative iucr.org
H···H-38.5%47.0%
O···H / H···O53.2%--
N···H / H···N12.5%33.3%17.6%
C···H / H···C9.6%27.3%17.0%

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The protons of the amide groups (-CONH₂) would typically appear as broad singlets in the downfield region of the spectrum, often between δ 6.0 and δ 9.0 ppm, due to their attachment to nitrogen. The chemical shift of these protons can be sensitive to solvent and concentration. Protons attached directly to the pyrimidine ring are deshielded and appear at high chemical shifts. For an unsubstituted pyrimidine, the proton at the C2 position appears around δ 9.26 ppm, while the protons at C4/C6 are observed near δ 8.78 ppm. chemicalbook.com For this compound, the protons at the C2 and C5 positions would be expected in the aromatic region, typically downfield (δ > 7.0 ppm). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons (C=O) of the dicarboxamide groups are highly deshielded and would produce signals in the range of δ 160–170 ppm. researchgate.net The carbon atoms within the pyrimidine ring also have characteristic chemical shifts. Based on data for the parent pyrimidine, C2 resonates around δ 157.4 ppm, C4/C6 at δ 156.9 ppm, and C5 at δ 121.9 ppm. Substitution with carboxamide groups at the 4 and 6 positions would significantly alter these values, with C4 and C6 expected to shift downfield.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons in Pyrimidine Derivatives.

Proton TypeTypical Chemical Shift (δ, ppm)Reference Example
Amide (N-H)9.10 - 10.29Pyrimidine-5-carboxamide derivatives researchgate.net
Pyrimidine Ring (H-2)~9.26Unsubstituted Pyrimidine chemicalbook.com
Pyrimidine Ring (H-4, H-6)~8.78Unsubstituted Pyrimidine chemicalbook.com
Pyrimidine Ring (H-5)~7.36Unsubstituted Pyrimidine chemicalbook.com
Aromatic Protons (general)6.5 - 9.16Various pyrimidine derivatives researchgate.net

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Pyrimidine Derivatives.

Carbon TypeTypical Chemical Shift (δ, ppm)Reference Example
Amide Carbonyl (C=O)163.3 - 164.5Pyrimidine-5-carboxamide derivatives researchgate.net
Pyrimidine Ring (C-2)~157.4Unsubstituted Pyrimidine
Pyrimidine Ring (C-4, C-6)~156.9Unsubstituted Pyrimidine
Pyrimidine Ring (C-5)~121.9Unsubstituted Pyrimidine

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. vandanapublications.com For this compound, the IR spectrum would be dominated by characteristic absorption bands of the amide groups and the pyrimidine ring.

The amide functional groups give rise to several distinct bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the region of 3100–3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is very intense and is expected in the range of 1660–1700 cm⁻¹. researchgate.net The N-H bending vibration, or Amide II band, usually appears around 1600–1640 cm⁻¹.

The pyrimidine ring itself has characteristic vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically occur in the 1400–1600 cm⁻¹ region. nih.gov

Furthermore, IR spectroscopy is crucial for inferring the coordination mode when this compound acts as a ligand in metal complexes. A shift in the frequency of the C=O or ring N-H stretching bands upon complexation can indicate their involvement in coordination with a metal ion. ias.ac.in For instance, a shift of the C=O stretching band to a lower frequency (a redshift) is indicative of coordination through the carbonyl oxygen atom.

Table 4: Characteristic Infrared Absorption Frequencies for this compound Functional Groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amide (-CONH₂)N-H Stretch3100 - 3500
C=O Stretch (Amide I)1660 - 1701 researchgate.net
Pyrimidine RingC=N Stretch1525 - 1579 researchgate.netnih.gov
C=C Stretch (Aromatic)~1570 - 1611 researchgate.netnih.gov

Applications in Advanced Functional Materials Utilizing Pyrimidine 4,6 Dicarboxamide Derived Structures

Materials with Tunable Porosity

The assembly of metal ions with pyrimidine-4,6-dicarboxylate ligands has yielded a variety of porous coordination polymers. The inherent structural features of the pmdc ligand, combined with the coordination preferences of different metal centers, allow for the creation of frameworks with tunable pore sizes and functionalities, making them suitable for applications in gas storage and separation.

**7.1.1. Gas Adsorption and Separation Capabilities (e.g., N₂, CO₂) **

Metal-organic frameworks incorporating the pyrimidine-4,6-dicarboxylate ligand have demonstrated notable capabilities in gas sorption. A three-dimensional porous network based on manganese(II), specifically {[Mn(pmdc)]·2H₂O}n, has shown permanent porosity, which was confirmed by its ability to adsorb nitrogen (N₂) at 77 K and carbon dioxide (CO₂) at 293 K acs.orgnih.gov.

Further research into isostructural MOFs with the general formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n, where M can be Cadmium (Cd), Manganese (Mn), or Zinc (Zn), has highlighted the influence of the synthesis method on adsorption capacity. st-andrews.ac.uknih.gov A solvent-free synthesis approach was found to be the most effective, yielding adsorbents with the highest performance, closely matching theoretical predictions from Grand Canonical Monte Carlo (GCMC) calculations st-andrews.ac.uknih.gov. The structural analysis of these frameworks revealed the presence of a pseudo-open-metal site, a metal atom exposed to the pore, which influences the material's affinity for CO₂ st-andrews.ac.uknih.gov. An exhaustive study of CO₂ experimental isotherms was performed to assess how substituting the metal atom affects the adsorption behavior st-andrews.ac.uknih.gov.

Table 1: Gas Adsorption Data for a Pyrimidine-4,6-dicarboxylate Based MOF

Compound Gas Adsorbed Temperature (K) Adsorption Capacity
{[Mn(pmdc)]·2H₂O}n N₂ 77 Porosity Confirmed

Framework Stability and Reversible Dehydration Behavior

The stability of these frameworks is a critical factor for their practical application. A novel three-dimensional porous lanthanide-organic framework, Eu₂(μ₄-pmdc)₂(OH)₂·3H₂O, demonstrated high thermal stability, remaining intact up to 400 °C nih.govresearchgate.net. A significant characteristic of this europium-based framework is its intriguing single-crystal-to-single-crystal transformation. It exhibits a reversible dehydration and rehydration phenomenon upon the removal and rebinding of lattice water molecules, a behavior supported by single-crystal X-ray diffraction, powder X-ray diffraction, and photoluminescence data nih.govresearchgate.net.

Luminescent Materials

Pyrimidine-4,6-dicarboxamide derivatives are excellent building blocks for creating luminescent materials. When coordinated with metal ions, particularly lanthanides and p-block elements like lead, the resulting frameworks often exhibit enhanced photoluminescence compared to the free ligand, leading to potential applications in lighting, sensing, and displays.

Photoluminescence Properties and Emission Enhancement in Metal Complexes

The coordination of pyrimidine-4,6-dicarboxylate to metal ions can significantly enhance the luminescence properties of the material. In a 3D MOF synthesized with lead(II), {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n, the photoluminescence (PL) properties were improved with respect to the free H₂pmdc ligand. mdpi.comugr.es The framework exhibits a solid-state greenish-blue photoluminescent emission, and its luminescence brightness is increased mdpi.comresearchgate.netehu.es. The emission spectrum at room temperature shows a broad band with two main contributions, peaking at approximately 460 nm and 550 nm mdpi.comugr.es.

Similarly, coordination polymers formed through solvent-free reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid also show strong characteristic emissions. rsc.org Compounds containing Samarium (Sm³⁺), Europium (Eu³⁺), Terbium (Tb³⁺), and Dysprosium (Dy³⁺) exhibit intense emissions in the visible region rsc.org.

Quantum Yield Determination and Lifetime Measurements

A key metric for luminescent materials is the quantum yield (QY), which quantifies the efficiency of the emission process. For the lead(II) MOF, the emission quantum yield was measured to be 1.7(2)%, which is almost double that of the free H₂pmdc ligand's QY of 0.8(2)% under equivalent conditions mdpi.com.

Lanthanide-based frameworks also show significant quantum yields. The absolute quantum yields for polycrystalline samples of [Eu(μ₄-pmdc)(NO₃)(H₂O)]n and {[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n were found to be 20% and 18%, respectively rsc.orgresearchgate.net.

Lifetime measurements provide insight into the nature of the emissive states. In the lead(II) MOF, the emission at 460 nm had a very short lifetime of 2.8(1) ns, while the emission at 550 nm presented a much larger lifetime of 72(3) µs at room temperature mdpi.com. The lanthanide complexes also show long-lived excitation states, with the terbium-containing compound achieving values in the millisecond range, indicating efficient energy transfer from the ligand to the metal center rsc.orgresearchgate.net.

Table 2: Photoluminescence Data for Pyrimidine-4,6-dicarboxylate (pmdc) Complexes

Compound Emission Maxima (nm) Quantum Yield (QY) Lifetime (τ)
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n ~460 1.7(2)% 2.8(1) ns
~550 72(3) µs (at RT)
[Eu(μ₄-pmdc)(NO₃)(H₂O)]n - 20% -

Long-Lasting Phosphorescence Phenomena

An interesting property observed in some this compound-based materials is long-lasting phosphorescence. In the lead(II) MOF, analysis of the emission at decreasing temperatures revealed that the longer-wavelength emission is phosphorescent in nature mdpi.comresearchgate.netehu.es. As the temperature was lowered from room temperature to 15 K, the average lifetime of the emission at ~525 nm lengthened substantially from 72(3) µs to 2337(56) µs mdpi.com. This large lifetime, in the millisecond range, is classified as long-lived phosphorescence, which can result in a visible afterglow once the excitation source is removed mdpi.com. This sizeable, long-lasting phosphorescence is a notable feature for potential applications in areas like safety signage or optical data storage mdpi.comresearchgate.netehu.es.

Magnetic Materials

The structural framework of this compound and its derivatives, particularly the pyrimidine-4,6-dicarboxylate (pmdc) ligand, serves as a versatile platform for constructing advanced functional magnetic materials. The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxamide or carboxylate groups provide effective coordination sites for a wide range of metal ions, including both transition metals and lanthanides. The geometry of the ligand facilitates the formation of polynuclear complexes and coordination polymers where the pyrimidine moiety acts as a bridge, mediating magnetic interactions between the metal centers. This capability allows for the rational design of materials with tailored magnetic properties, from antiferromagnetic coupling to single-ion magnet (SIM) behavior.

Investigation of Antiferromagnetic Coupling

The pyrimidine-4,6-dicarboxylate (pmdc) ligand has been effectively employed to study antiferromagnetic interactions in coordination polymers. The planar nature of the pmdc dianion allows it to act as a bis-bidentate bridging ligand, constructing one-dimensional (1D) chains of metal complexes that facilitate magnetic exchange between adjacent metal ions. acs.orgnih.gov

In a series of 1D coordination polymers with the general formula {[M(μ-pmdc)(H₂O)₂]·H₂O}n, where M is a transition metal, cryomagnetic susceptibility measurements have demonstrated the presence of antiferromagnetic intrachain interactions. nih.gov The strength of this coupling, represented by the exchange coupling constant (J), varies depending on the specific metal ion. For instance, the J values for iron(II), nickel(II), and copper(II) complexes were determined to be -2.5 cm⁻¹, -5.2 cm⁻¹, and -32.7 cm⁻¹, respectively. nih.gov Similar antiferromagnetic behavior has been observed in other transition metal complexes, including those with manganese(II), cobalt(II), and copper(II), where the pmdc bridge proves efficient in mediating magnetic exchange. acs.orgnih.gov

Studies on dinuclear complexes bridged by pyrimidine derivatives further confirm this trend. Dinuclear manganese(II), cobalt(II), nickel(II), and copper(II) complexes with 4,6-di(2-pyridyl)pyrimidine (DPPM) as the bridging ligand all exhibit antiferromagnetic coupling. The exchange parameters (2J/kB) were found to be −0.40 K for Mn(II), −3.1 K for Co(II), −9.1 K for Ni(II), and −46 K for Cu(II), with the interaction being transmitted through a σ-type exchange pathway across the pyrimidine ring. rsc.org Moderate antiferromagnetic coupling has also been noted in one-dimensional copper(II) coordination polymers constructed from 2-hydroxypyrimidine-4,6-dicarboxylic acid. bit.edu.cn

Metal Ion (M)Complex Formula/LigandMagnetic Coupling Constant (J)Reference
Fe(II){[Fe(μ-pmdc)(H₂O)₂]·H₂O}n-2.5 cm⁻¹ nih.gov
Ni(II){[Ni(μ-pmdc)(H₂O)₂]·H₂O}n-5.2 cm⁻¹ nih.gov
Cu(II){[Cu(μ-pmdc)(H₂O)₂]·H₂O}n-32.7 cm⁻¹ nih.gov
Mn(II)DPPM[Mn(hfac)₂]₂-0.40 K (2J/kB) rsc.org
Co(II)DPPM[Co(hfac)₂]₂-3.1 K (2J/kB) rsc.org
Ni(II)DPPM[Ni(hfac)₂]₂-9.1 K (2J/kB) rsc.org
Cu(II)DPPM[Cu(hfac)₂]₂-46 K (2J/kB) rsc.org

Single-Ion Magnet Behavior in Lanthanide Complexes

Lanthanide ions, with their large magnetic anisotropy arising from significant spin-orbit coupling, are prime candidates for creating single-molecule magnets (SMMs) and single-ion magnets (SIMs). beilstein-journals.org Coordination complexes incorporating pyrimidine-4,6-dicarboxylate and its derivatives with lanthanide ions have shown promising SIM properties, exhibiting slow relaxation of magnetization. mdpi.comresearchgate.net

A series of coordination polymers built from lanthanide(III) ions and the pyrimidine-4,6-dicarboxylate (pmdc) ligand have been characterized for their magnetic properties. mdpi.com In these systems, the pmdc ligand helps to isolate the lanthanide centers, minimizing magnetic exchange interactions and allowing the magnetic behavior to be dominated by single-ion effects like spin-orbit coupling and the crystal-field environment. mdpi.comnih.gov

Specifically, dysprosium(III) complexes based on pmdc have been investigated for slow magnetic relaxation. mdpi.com For example, a dysprosium complex with 2,2'-bipyrimidine (B1330215) as a bridging ligand shows a clear temperature-dependent out-of-phase (χ''M) AC susceptibility signal under a zero DC field, which is characteristic of SMM behavior. beilstein-journals.org Similarly, lanthanide complexes with pyrimidyl-substituted nitronyl nitroxide radicals have been synthesized, with several showing frequency-dependent AC magnetic susceptibilities, suggesting potential SIM behavior. rsc.org This includes complexes of terbium(III), dysprosium(III), holmium(III), and erbium(III), representing some of the first examples of Ho-NIT and Er-NIT compounds displaying slow magnetic relaxation. rsc.org The highest known blocking temperature (TB) for a SIM to date is 60 K, observed in the complex [Dy(Cpttt)₂][BC₆F₅], highlighting the potential of lanthanide-based systems. nih.gov

Lanthanide IonLigand SystemMagnetic BehaviorKey FindingsReference
Dy(III)2,2'-bipyrimidineSMM BehaviorTemperature-dependent out-of-phase AC susceptibility signal. beilstein-journals.org
Dy(III)Pyrimidine-4,6-dicarboxylate (pmdc)SIM BehaviorSlow relaxation of magnetization. mdpi.com
Tb(III), Dy(III), Ho(III), Er(III)Pyrimidyl-substituted nitronyl nitroxide (NIT-2-Pm)Potential SMM BehaviorFrequency-dependent AC magnetic susceptibilities. rsc.org
Dy(III)2,2′-bipyridine-6,6′-dicarboxylic acidSlow RelaxationObserved via AC susceptibility measurements at low temperature. rsc.org

Modulating Magnetic Properties through Metal and Ligand Selection

The magnetic properties of coordination compounds derived from this compound structures can be systematically tuned by carefully selecting the metal ion and the ancillary or bridging ligands. This control over the molecular architecture is crucial for tailoring the magnetic anisotropy and exchange interactions within the material. nih.govrsc.org

The choice of the metal ion is a primary determinant of the resulting magnetic behavior. In transition metal complexes with the pmdc ligand, varying the metal from Fe(II) to Ni(II) to Cu(II) significantly alters the strength of the antiferromagnetic coupling. nih.gov In lanthanide-based systems, the choice of the lanthanide ion is critical. The shape of the ion's electron density (oblate or prolate) influences the stability of the ground state in a given coordination geometry, which is essential for achieving SIM behavior. nih.gov Furthermore, the "lanthanide contraction"—the gradual decrease in ionic radii across the lanthanide series—can be exploited to control the final coordination number and geometry of the resulting complexes, thereby influencing their magnetic properties. nih.govnih.gov

The selection of ancillary ligands also plays a pivotal role. The steric hindrance of co-ligands can be a crucial factor in controlling the final molecular architecture. nih.gov For instance, in cobalt(II) coordination polymers, using different pyridine-derivative linkers can change the dimensionality of the structure from 1D to 2D, which in turn modifies the magnetic anisotropy from easy-plane to easy-axis. This strategic selection of bridging ligands can induce or suppress slow magnetic relaxation. rsc.org Theoretical models have also suggested that in pyrimidine-bridged complexes, the deviation of the metal ion from the mean plane of the pyrimidine ring can influence the nature and magnitude of the magnetic coupling, potentially even switching it from antiferromagnetic to ferromagnetic. nih.gov

Emerging Research Frontiers for Pyrimidine 4,6 Dicarboxamide Chemistry

Development of Novel Functional Pyrimidine-4,6-dicarboxamide Derivatives

The synthesis of novel functional derivatives of this compound is a cornerstone of advancing its application. The core strategy involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), thiourea, or guanidine (B92328) derivative. bu.edu.eg This fundamental approach allows for the construction of the pyrimidine (B1678525) ring system.

Researchers are exploring various synthetic methodologies to create densely substituted and functionalized pyrimidine derivatives. organic-chemistry.orgorganic-chemistry.org One effective approach is the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides, which yields C4-heteroatom substituted pyrimidines poised for further derivatization. organic-chemistry.org Another strategy involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions to produce a broad range of substituted pyrimidines. organic-chemistry.org These methods enable the introduction of various functional groups onto the pyrimidine core, which can modulate the electronic, steric, and coordination properties of the resulting molecules. The development of these derivatives is crucial for creating compounds with specific biological activities or for use as tailored building blocks in materials science. nih.govworldscientificnews.com

Exploration of New Metal-Ligand Combinations for Diverse Coordination Architectures

The deprotonated form of the corresponding dicarboxylic acid, pyrimidine-4,6-dicarboxylate (pmdc), has been extensively studied as a versatile ligand in coordination chemistry. Its planar geometry and bis-bidentate bridging capability allow it to construct diverse metal-organic frameworks (MOFs). nih.gov The pmdc ligand typically coordinates to metal ions in a tetradentate fashion, utilizing its nitrogen and oxygen atoms. acs.org

Researchers have successfully combined the pmdt ligand with a variety of transition metals, leading to coordination polymers with different dimensionalities and properties. For instance, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) porous networks have been synthesized. acs.orgnih.gov The final structure is highly dependent on the specific metal ion used and the synthetic conditions, such as temperature and solvent. acs.org For example, manganese(II) has been shown to form 1D, 2D, and 3D coordination polymers with pmdc depending on the reaction setup. acs.org The choice of metal also influences the material's magnetic properties, with complexes of iron, cobalt, nickel, and copper exhibiting antiferromagnetic interactions. nih.govnih.gov

Interactive Table: Selected Metal-Pyrimidine-4,6-dicarboxylate Complexes and Their Properties

Metal Ion (M) Compound Formula Dimensionality Magnetic Property Reference
Fe(II), Co(II), Ni(II), Zn(II), Cu(II) {[M(μ-pmdc)(H₂O)₂]·H₂O}n 1D Chain Antiferromagnetic nih.gov
Mn(II) {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n 1D Chain Antiferromagnetic acs.org
Mn(II) {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n 2D Layer Antiferromagnetic acs.org
Mn(II) {[Mn(pmdc)]·2H₂O}n 3D Network Antiferromagnetic acs.org
Cu(II) [Cu(pmdc)] 2D Layer Antiferromagnetic nih.gov
Ni(II) [Ni(pmdc)] 2D Layer Weak Ferromagnetism nih.gov
Pb(II) {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n 3D Framework Photoluminescent mdpi.comehu.es

Rational Design of Complex Supramolecular Systems

The rational design of complex supramolecular systems relies on controlling the non-covalent interactions between molecular building blocks. This compound and its derivatives are excellent candidates for supramolecular assembly due to the presence of multiple hydrogen bond donor and acceptor sites. rsc.org These interactions can guide the self-assembly of molecules into well-defined, higher-order structures. nih.govresearchgate.net

For example, pyrimidine derivatives containing both carboxylic acid and aminopyrimidine groups can form "head-to-tail" or "head-to-head" one-dimensional supramolecular polymers in the solid state through hydrogen bonding. rsc.org The study of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides has demonstrated the formation of highly complex, flower-shaped superstructures driven by a hierarchy of non-covalent interactions, including hydrogen bonds involving both the base and sugar moieties. nih.govresearchgate.net By making small modifications to the molecular structure, such as removing a hydroxyl group, researchers can produce different superstructures, highlighting the principle of rational design. nih.gov This ability to program molecular self-assembly is key to creating novel materials with functions arising from their organized structure.

Advanced Computational Methodologies for Predictive Material Design

Advanced computational methods are becoming indispensable tools for predicting the properties and behavior of new materials, thereby accelerating their design and discovery. mit.edu In the context of this compound chemistry, techniques like Density Functional Theory (DFT) are widely used to investigate structural, electronic, and chemical properties. rsc.orgjchemrev.comresearchgate.net

DFT calculations can be employed to understand the non-covalent interactions that govern supramolecular assembly, such as hydrogen bonding and π-stacking, by analyzing molecular electrostatic potential (MEP) surfaces. rsc.org For metal-organic frameworks, Time-Dependent DFT (TD-DFT) calculations can reveal the origins of photoluminescent properties. ehu.esresearchgate.net For instance, TD-DFT studies on a lead(II)-based MOF with a pmdc ligand showed that its greenish-blue emission originates from the ligand itself. ehu.es Furthermore, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be used to estimate properties such as the acidities (pKa) of pyrimidine compounds, which is crucial for understanding their behavior in different environments. nih.gov These predictive models allow for the in-silico screening and rational design of new derivatives and materials with desired functionalities before their synthesis. semanticscholar.orgrsc.org

Integration of this compound into Multifunctional Hybrid Materials

The integration of this compound and its analogs into multifunctional hybrid materials, particularly Metal-Organic Frameworks (MOFs), is a burgeoning area of research. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyrimidine-4,6-dicarboxylate ligand has proven to be an effective building block for creating robust and functional MOFs. mdpi.com

These hybrid materials can exhibit a range of useful properties. For example, a 3D MOF synthesized from lead(II) and pmdc not only showed an unprecedented network topology but also exhibited intense, long-lasting phosphorescence. mdpi.comehu.es Manganese(II)-based MOFs have been shown to possess permanent porosity, allowing for the adsorption of gases like nitrogen and carbon dioxide. acs.org The ability to create porous materials with specific adsorption properties is highly valuable. By combining the structural versatility of the pyrimidine ligand with different metal ions, researchers can create hybrid materials that integrate multiple functions, such as luminescence and porosity, into a single framework. The study of how these pyrimidine derivatives adsorb onto surfaces like graphene oxide using DFT also points towards their potential use in nano-biomaterials and sensor systems. dergipark.org.tr

Q & A

Q. What are the standard synthetic routes for pyrimidine-4,6-dicarboxamide (PDC) derivatives, and how can reaction conditions be optimized?

PDC derivatives are typically synthesized via metal-catalyzed cross-coupling reactions or condensation of pyrimidine precursors with appropriate carboxamide groups. For example, Malik et al. developed a series of dichloropyrimidine derivatives using transition metal catalysts, emphasizing temperature and solvent control to avoid side reactions . Optimization includes adjusting stoichiometric ratios (e.g., ligand-to-metal ratios) and using polar aprotic solvents (e.g., DMF) to enhance yields. Characterization via NMR and X-ray crystallography is critical for verifying structural integrity .

Q. How can the structural diversity of PDC-based coordination polymers be systematically studied?

Structural diversity in PDC coordination polymers arises from variable ligand coordination modes (tetradentate vs. pentadentate) and synthetic conditions. For instance, manganese(II) PDC polymers exhibit 1D, 2D, or 3D architectures depending on temperature and solvent polarity . Methodologically, single-crystal X-ray diffraction (SCXRD) is essential for resolving bonding geometries, while thermogravimetric analysis (TGA) and magnetic susceptibility measurements provide insights into stability and intrachain interactions .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in magnetic coupling data for PDC-based metal-organic frameworks (MOFs)?

Magnetic properties of PDC-MOFs are influenced by ligand geometry and metal center deviations from the pyrimidine plane. For example, antiferromagnetic behavior in [Mn(μ-pmdc)(H₂O)₃]·2H₂O (J = -2.5 cm⁻¹) contrasts with weak ferromagnetic coupling in copper analogs due to orbital overlap variations . To address discrepancies, researchers combine SCXRD (for structural parameters) with density functional theory (DFT) calculations to model exchange interactions. Experimental validation via variable-temperature SQUID magnetometry is critical .

Q. How can PDC derivatives be rationally designed as selective enzyme inhibitors (e.g., MMP-13 or EGFR)?

Co-crystallization studies of PDC with target enzymes (e.g., MMP-13, PDB ID: 1XUD) reveal key binding motifs, such as hydrophobic interactions with 4-fluoro-3-methylbenzyl groups . Advanced designs incorporate substituents like sulfonamide or pyridine rings to enhance selectivity. For EGFR inhibition, N4,N6-disubstituted PDC derivatives are synthesized with electron-withdrawing groups (e.g., nitro or halogens) to improve binding affinity (IC₅₀ values <100 nM) . Pharmacokinetic profiling (e.g., microsomal stability assays) and molecular docking (using AutoDock Vina) are mandatory for validation .

Q. What methodologies validate the adsorption properties of porous PDC-MOFs, and how do synthetic conditions impact gas uptake?

Gas adsorption in PDC-MOFs (e.g., CO₂ at 293 K) is evaluated using volumetric sorption analyzers (e.g., Micromeritics ASAP 2020). For instance, [Mn(pmdc)]·2H₂O shows a BET surface area of ~450 m²/g, correlating with its 3D porous framework . Synthetic variables like solvent polarity (water vs. ethanol) and temperature (room temp. vs. hydrothermal) directly impact pore size and connectivity. Cross-referencing with powder X-ray diffraction (PXRD) ensures phase purity post-synthesis .

Data Contradiction Analysis

Q. Why do structural studies report conflicting coordination modes for PDC ligands in MOFs?

Discrepancies arise from ligand flexibility and metal center geometry. For example, in manganese(II) PDC polymers, the ligand adopts μ-(κO,κN:κO'',κN') bonding in 1D chains but shifts to μ₃-(κO,κN:κO'',κN':κO) in 2D layers due to increased coordination sites at higher temperatures . Researchers must document reaction conditions (e.g., pH, counterion effects) and employ complementary techniques like extended X-ray absorption fine structure (EXAFS) to resolve ambiguities .

Methodological Recommendations

  • Crystallography : Use synchrotron radiation SCXRD for high-resolution structural elucidation, particularly for polymorphic PDC compounds .
  • Magnetic Studies : Pair SQUID magnetometry with broken-symmetry DFT to model exchange coupling constants (J) in multi-nuclear systems .
  • Synthetic Reproducibility : Publish detailed protocols (e.g., ramp rates, inert atmosphere conditions) to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.